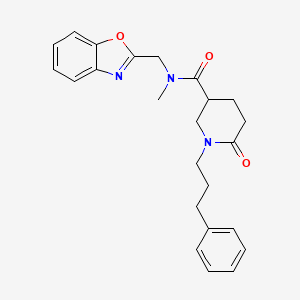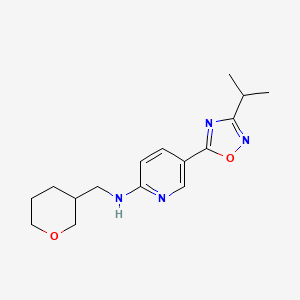![molecular formula C25H31N3O3S B6063697 1-cyclohexyl-4-[4-(methylthio)benzoyl]-6-(2-pyridinylmethoxy)-1,4-diazepan-2-one](/img/structure/B6063697.png)
1-cyclohexyl-4-[4-(methylthio)benzoyl]-6-(2-pyridinylmethoxy)-1,4-diazepan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-cyclohexyl-4-[4-(methylthio)benzoyl]-6-(2-pyridinylmethoxy)-1,4-diazepan-2-one, also known as CMMD, is a synthetic compound that belongs to the class of diazepines. It has been extensively studied for its potential applications in scientific research due to its unique chemical properties and mechanism of action.
作用机制
The mechanism of action of 1-cyclohexyl-4-[4-(methylthio)benzoyl]-6-(2-pyridinylmethoxy)-1,4-diazepan-2-one involves its interaction with GABA receptors, which are ionotropic receptors that mediate the inhibitory effects of the neurotransmitter GABA. This compound has been found to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission and a decrease in neuronal excitability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on its interaction with GABA receptors. It has been found to exhibit anxiolytic, sedative, and anticonvulsant effects, which are consistent with its ability to enhance the activity of GABA receptors. Additionally, this compound has been found to exhibit anti-inflammatory and analgesic effects, which may be mediated by its interaction with other molecular targets.
实验室实验的优点和局限性
One of the main advantages of using 1-cyclohexyl-4-[4-(methylthio)benzoyl]-6-(2-pyridinylmethoxy)-1,4-diazepan-2-one in lab experiments is its ability to selectively modulate the activity of GABA receptors, which are involved in a wide range of physiological processes. Additionally, this compound has been found to exhibit low toxicity and good pharmacokinetic properties, making it a promising candidate for in vivo studies. However, one of the limitations of using this compound in lab experiments is its relatively complex synthesis method, which may limit its availability and reproducibility.
未来方向
There are several future directions for the study of 1-cyclohexyl-4-[4-(methylthio)benzoyl]-6-(2-pyridinylmethoxy)-1,4-diazepan-2-one. One potential area of research is the development of novel analogs of this compound that exhibit improved pharmacokinetic properties and selectivity for GABA receptors. Additionally, further studies are needed to elucidate the molecular targets and mechanisms of action of this compound, which may lead to the identification of new therapeutic targets for the treatment of neurological disorders and inflammatory diseases.
合成方法
The synthesis of 1-cyclohexyl-4-[4-(methylthio)benzoyl]-6-(2-pyridinylmethoxy)-1,4-diazepan-2-one involves the reaction of 4-(methylthio)benzoyl chloride with 2-(pyridin-2-ylmethoxy)ethylamine, followed by the cyclization of the resulting intermediate with cyclohexanone. The final product is obtained after purification through column chromatography.
科学研究应用
1-cyclohexyl-4-[4-(methylthio)benzoyl]-6-(2-pyridinylmethoxy)-1,4-diazepan-2-one has been found to exhibit a wide range of biological activities, making it a promising candidate for scientific research. It has been studied for its potential applications in the field of neuroscience, as it has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. Additionally, this compound has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
属性
IUPAC Name |
1-cyclohexyl-4-(4-methylsulfanylbenzoyl)-6-(pyridin-2-ylmethoxy)-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O3S/c1-32-23-12-10-19(11-13-23)25(30)27-15-22(31-18-20-7-5-6-14-26-20)16-28(24(29)17-27)21-8-3-2-4-9-21/h5-7,10-14,21-22H,2-4,8-9,15-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKUKGQVFAGWFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)N2CC(CN(C(=O)C2)C3CCCCC3)OCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6063615.png)
![5-(3,4-dimethoxyphenyl)-2-methyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B6063622.png)

![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-methoxybenzamide](/img/structure/B6063644.png)
![3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-N-[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-ylmethyl]propanamide](/img/structure/B6063645.png)
![4,5-dibromo-N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-thiophenecarboxamide](/img/structure/B6063648.png)
![2-{1-(2,2-dimethylpropyl)-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6063653.png)
![1-({5-[(1,3-benzodioxol-5-yloxy)methyl]-1H-pyrazol-3-yl}carbonyl)-2-(methoxymethyl)piperidine](/img/structure/B6063655.png)

![5,7'-dimethyl-5-phenylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B6063672.png)
![5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B6063679.png)
![2-{[(5-chloro-2-methoxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6063687.png)
![1-allyl-5-[(2-methyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6063693.png)
